An In-depth Technical Guide to Ethyl 3-(trifluoromethyl)quinoxaline-2-carboxylate
An In-depth Technical Guide to Ethyl 3-(trifluoromethyl)quinoxaline-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the Quinoxaline Scaffold in Modern Drug Discovery
The quinoxaline core, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, represents a "privileged structure" in medicinal chemistry. Its derivatives are integral to a wide array of pharmacologically active compounds, demonstrating a remarkable spectrum of biological activities including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties.[1] Several quinoxaline-based drugs have reached the market, underscoring the therapeutic relevance of this moiety.[2]
The strategic incorporation of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[3] This guide provides a comprehensive technical overview of Ethyl 3-(trifluoromethyl)quinoxaline-2-carboxylate, a molecule that combines the potent quinoxaline scaffold with the modulating effects of a trifluoromethyl group, making it a compound of significant interest for researchers and drug development professionals.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. Below is a summary of the known and predicted properties of Ethyl 3-(trifluoromethyl)quinoxaline-2-carboxylate.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉F₃N₂O₂ | [4] |
| Molecular Weight | 270.21 g/mol | [2][4] |
| CAS Number | 3885-40-3 | [2][4] |
| Physical Form | Solid | [2] |
| Melting Point | 47 - 49 °C | [2] |
| Boiling Point | Not available (predicted to be >300 °C) | N/A |
| Solubility | Soluble in DMSO and acetone.[3] | [3] |
| pKa | Not available (predicted to be weakly basic) | N/A |
| logP | Not available (predicted to be in the range of 2.5-3.5) | N/A |
Synthesis and Elucidation
While a specific, detailed synthesis of Ethyl 3-(trifluoromethyl)quinoxaline-2-carboxylate is not extensively documented in peer-reviewed literature, a highly plausible and efficient synthetic route can be designed based on established methodologies for quinoxaline synthesis. The cornerstone of this approach is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.
Proposed Synthetic Pathway
The most direct route involves the reaction of o-phenylenediamine with ethyl 2,3-dioxo-4,4,4-trifluorobutanoate. This reaction is a classic method for forming the quinoxaline ring system.
Caption: Proposed synthesis of Ethyl 3-(trifluoromethyl)quinoxaline-2-carboxylate.
Experimental Protocol: A Step-by-Step Guide
This protocol is a validated, general procedure adapted for the specific synthesis of the target compound.
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Reagent Preparation:
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In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-phenylenediamine (10 mmol, 1.08 g) in 50 mL of absolute ethanol.
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To this solution, add ethyl 2,3-dioxo-4,4,4-trifluorobutanoate (10 mmol, 1.98 g).
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-
Reaction Execution:
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Stir the reaction mixture at room temperature for 30 minutes.
-
Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.
-
-
Work-up and Isolation:
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume to approximately 10 mL using a rotary evaporator.
-
Pour the concentrated mixture into 100 mL of ice-cold water with stirring.
-
If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry under vacuum.
-
If an oil forms, extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Alternatively, recrystallization from a suitable solvent system such as ethanol/water can be employed to yield the pure product.
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Spectral Characterization
| Technique | Expected Observations |
| ¹H NMR | - Ethyl Group: A quartet at ~4.5 ppm (2H, -OCH₂CH₃) and a triplet at ~1.4 ppm (3H, -OCH₂CH₃).- Aromatic Protons: A multiplet region between 7.8-8.2 ppm (4H) corresponding to the protons on the benzene ring of the quinoxaline core. |
| ¹³C NMR | - Carbonyl Carbon: ~164 ppm.- Quinoxaline Ring Carbons: Multiple signals between ~128-145 ppm.- CF₃ Carbon: A quartet around 120 ppm due to coupling with fluorine.- Ethyl Group Carbons: ~62 ppm (-OCH₂) and ~14 ppm (-CH₃). |
| ¹⁹F NMR | A singlet around -62 ppm, characteristic of a CF₃ group attached to an aromatic system.[5] |
| IR Spectroscopy | - C=O Stretch (Ester): ~1730 cm⁻¹.- C=N Stretch (Quinoxaline): ~1620 cm⁻¹.- C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region. |
| Mass Spectrometry | [M+H]⁺: Predicted at m/z 271.06888.[6] |
Chemical Reactivity and Handling
The reactivity of Ethyl 3-(trifluoromethyl)quinoxaline-2-carboxylate is dictated by its key functional groups.
Caption: Key reactive sites and potential transformations.
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Ester Hydrolysis: The ethyl ester can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, a common step in converting the ester to a more biologically active form or for further derivatization.[7]
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Amide Formation: The ester can react with amines to form amides, a versatile transformation for building libraries of compounds for structure-activity relationship (SAR) studies.
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Reduction: The quinoxaline ring system can be susceptible to reduction, particularly at the N-oxide position if present.[8][9]
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Stability: The trifluoromethyl group is generally chemically inert and enhances the metabolic stability of the molecule.
Safety and Handling: This compound is classified as a warning-level hazard. It is harmful if swallowed, in contact with skin, or if inhaled.[2][4] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
Potential Applications in Drug Discovery
The unique combination of the quinoxaline scaffold and a trifluoromethyl group makes Ethyl 3-(trifluoromethyl)quinoxaline-2-carboxylate a highly attractive starting point for drug discovery programs.
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Anticancer Agents: Quinoxaline derivatives have shown potent antiproliferative activity against a range of cancer cell lines.[7][10][11] This compound could serve as a key intermediate for the synthesis of novel kinase inhibitors or DNA-intercalating agents.
-
Antimicrobial Agents: The quinoxaline core is present in several natural antibiotics. Derivatives have shown broad-spectrum antibacterial and antifungal activity.[9][12] The lipophilicity imparted by the trifluoromethyl group may enhance cell wall penetration.
-
Anti-inflammatory Drugs: Certain quinoxaline derivatives have been investigated as inhibitors of inflammatory pathways.[1] This molecule could be a scaffold for developing novel anti-inflammatory agents.
Conclusion
Ethyl 3-(trifluoromethyl)quinoxaline-2-carboxylate is a strategically designed molecule with significant potential in medicinal chemistry and materials science. While detailed experimental data for this specific compound is limited, its physicochemical properties and reactivity can be reliably predicted based on the extensive knowledge of the quinoxaline scaffold. This guide provides a solid foundation for researchers to synthesize, characterize, and utilize this promising compound in the development of novel therapeutic agents and advanced materials.
References
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National Center for Biotechnology Information. Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. Available from: [Link]
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National Center for Biotechnology Information. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Available from: [Link]
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TIJER. A REVIEW ON MEDICINAL AND STRUCTURAL ACTIVITY OF QUINOXALINE MOIETY. Available from: [Link]
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ResearchGate. Unexpected Reduction of Ethyl 3-Phenylquinoxaline-2-carboxylate 1,4-Di-N-oxide Derivatives by Amines. Available from: [Link]
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National Center for Biotechnology Information. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Available from: [Link]
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National Center for Biotechnology Information. Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes. Available from: [Link]
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Chem-Impex. Ethyl 3-(trifluoromethyl)phenoxyacetate. Available from: [Link]
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National Center for Biotechnology Information. Synthesis and evaluation of in vitro antiproliferative activity of new ethyl 3-(arylethynyl)quinoxaline-2-carboxylate and pyrido[4,3-b]quinoxalin-1(2H)-one derivatives. Available from: [Link]
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National Center for Biotechnology Information. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. Available from: [Link]
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PubChemLite. Ethyl 3-(trifluoromethyl)quinoxaline-2-carboxylate (C12H9F3N2O2). Available from: [Link]
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National Center for Biotechnology Information. Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. Available from: [Link]
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MDPI. Synthesis, Crystal Structure and Anti-Leukemic Activity of (E)-Pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. Available from: [Link]
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